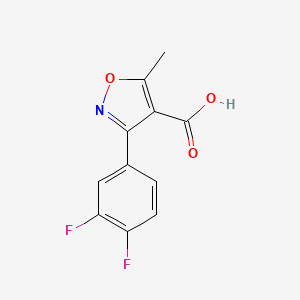

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative characterized by a 3,4-difluorophenyl substituent at the 3-position and a methyl group at the 5-position of the isoxazole ring. The 3,4-difluoro substitution likely enhances electron-withdrawing effects, influencing reactivity and biological activity compared to non-fluorinated or mono-fluorinated analogs.

Properties

Molecular Formula |

C11H7F2NO3 |

|---|---|

Molecular Weight |

239.17 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) |

InChI Key |

VSMGGTUFKRPYRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=C(C=C2)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Alkyl 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylate

The key intermediate, an alkyl ester of this compound, can be prepared by condensation of 3,4-difluorobenzohydroxamoyl chloride with an alkyl acetoacetate (e.g., methyl or ethyl acetoacetate) in the presence of a base such as triethylamine.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of benzohydroxamoyl chloride | From 3,4-difluorobenzoic acid derivatives | Typically prepared by chlorination of the corresponding hydroxamic acid |

| Condensation | 3,4-difluorobenzohydroxamoyl chloride + methyl/ethyl acetoacetate + triethylamine | Conducted in anhydrous solvent with drying agents like MgSO4 to remove water; temperature controlled to avoid side reactions |

| Product | Methyl/ethyl 3-(3,4-difluorophenyl)-5-methylisoxazole-4-carboxylate | Isolated by standard extraction and purification |

This method is adapted from similar processes for 2,6-dichlorophenyl analogs, where the condensation is carried out under inert atmosphere with anhydrous conditions to ensure high yield and purity.

Hydrolysis to this compound

The ester is hydrolyzed under basic conditions to yield the free acid:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrolysis | Potassium hydroxide (KOH) in aqueous or alcoholic media | Reaction temperature typically ambient to reflux; reaction monitored by TLC or HPLC |

| Work-up | Acidification with dilute acid to precipitate the acid | The acid is isolated by filtration or extraction |

| Product | This compound | Purified by recrystallization if necessary |

This hydrolysis step is standard for converting methyl or ethyl esters of isoxazole carboxylates to their corresponding acids and is well-documented in the literature.

Alternative Preparation via Hydroxylamine Sulfate Method

For related isoxazole derivatives, a method involving the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetate, followed by cyclization with hydroxylamine sulfate and sodium acetate, has been reported. This method reduces impurities and by-products:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of ethyl ethoxymethyleneacetoacetate | Ethylacetoacetate + triethylorthoformate + acetic anhydride | 75–150 °C, 1–6 hours |

| Cyclization | Ethyl ethoxymethyleneacetoacetate + hydroxylamine sulfate + sodium acetate | −20 to 10 °C, forms ethyl 5-methylisoxazole-4-carboxylate |

| Hydrolysis | Strong acid (e.g., HCl) to yield 5-methylisoxazole-4-carboxylic acid | Followed by crystallization |

| Further functionalization | Conversion to acid chloride with thionyl chloride, then amide formation | Applicable for related anilide derivatives |

Though this method is described for trifluoromethyl-substituted analogs, it can be adapted for difluorophenyl derivatives, offering advantages in purity and yield.

Summary Table of Preparation Methods

Analytical and Purification Considerations

- Purity Assessment: High-performance liquid chromatography (HPLC) is commonly used to assess the purity of intermediates and final products, with reported purities up to 99.8–100% for related compounds using optimized methods.

- Isolation: Crystallization from appropriate solvents (e.g., ethyl acetate/hexanes) is effective for purification of the carboxylic acid.

- By-product Control: Use of hydroxylamine sulfate instead of hydrochloride and reverse addition techniques during amide formation minimize by-products such as 2-cyanoacetoacetic anilide derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The 3,4-difluoro substitution in the target compound likely increases acidity and stabilizes the carboxylate group compared to mono-fluoro (e.g., 4-F in ) or non-fluorinated analogs. Bromine (4-Br in ) adds polarizability and molecular weight, impacting solubility and reactivity.

Molecular Weight: Bromine increases molecular weight significantly (282.09 vs. 221.19 for 4-F), which could affect pharmacokinetic properties like absorption and distribution.

Applications: Agrochemicals: The 2-Cl-6-F analog () is linked to dichlobentiazox, a fungicide, suggesting that the target compound’s 3,4-diF substitution may also suit agrochemical roles.

Research Implications and Gaps

- Synthetic Accessibility : While halogenated isoxazoles are synthetically tractable (e.g., brominated compound in ), the 3,4-diF substitution may require specialized fluorination techniques.

- Biological Activity: No direct data on the target compound’s bioactivity exists in the evidence, but substituent trends suggest enhanced target binding compared to mono-halogenated analogs.

- Regulatory Considerations : Safety data for the 2-Cl-6-F analog () highlights regulatory compliance needs; similar studies would be critical for the target compound.

Biological Activity

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C11H8F2N2O3

- Molecular Weight : 252.19 g/mol

- CAS Number : 1494042-42-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its immunosuppressive and anti-inflammatory properties.

Immunosuppressive Effects

Research indicates that derivatives of isoxazole, including the compound , exhibit significant immunosuppressive effects. For instance, a study demonstrated that isoxazole derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and lipopolysaccharide (LPS) .

Table 1: Summary of Immunosuppressive Activity

| Compound | IC50 (µM) | Effect on PBMC Proliferation | TNF-α Inhibition (%) |

|---|---|---|---|

| This compound | TBD | Moderate | TBD |

| MM3 (related compound) | 6.25 | Strong | 40% |

The mechanisms underlying the biological activity of this compound involve modulation of immune responses. The compound appears to influence key signaling pathways associated with apoptosis and inflammation:

- Caspase Activation : Increased expression of caspases has been observed, indicating a pro-apoptotic effect.

- NF-κB Pathway : The compound may modulate the NF-κB signaling pathway, which is crucial for immune response regulation.

These actions suggest that the compound could potentially be used in therapeutic contexts where modulation of immune function is desired.

Case Studies

- In Vitro Studies : A series of in vitro experiments were conducted using human PBMCs. The results showed that the compound inhibited PHA-induced cell proliferation in a dose-dependent manner. The most effective concentrations were found to significantly reduce TNF-α production in whole blood cultures .

- Comparative Analysis with Other Isoxazole Derivatives : In comparative studies with other isoxazole derivatives, this compound showed moderate immunosuppressive effects similar to those observed with teriflunomide but with distinct pharmacological profiles .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities and potential therapeutic applications of this compound. Studies focusing on:

- In Vivo Models : Evaluating the efficacy and safety in animal models.

- Mechanistic Studies : Investigating detailed molecular pathways affected by the compound.

Q & A

Basic Question: What are the common synthetic routes for 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted β-ketoesters with hydroxylamine derivatives under acidic conditions. For example, a β-ketoester intermediate (e.g., ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate) reacts with hydroxylamine hydrochloride in ethanol, followed by acid-catalyzed cyclization to form the isoxazole ring . Key intermediates are purified via recrystallization (e.g., using ethanol/water mixtures) and characterized by /-NMR, HPLC (≥95% purity), and melting point analysis. X-ray crystallography (e.g., as in ) may confirm stereoelectronic effects of the difluorophenyl group .

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., methyl group at δ 2.4–2.6 ppm, aromatic protons at δ 7.1–7.8 ppm). -NMR confirms fluorine substitution patterns (δ -110 to -140 ppm for meta/para fluorines) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, while ESI-MS confirms molecular weight (expected [M+H] at m/z 284.06) .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding motifs, critical for understanding solid-state reactivity .

Advanced Question: How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

Methodological Answer:

Yield optimization employs Design of Experiments (DoE) to test variables:

- Catalysts : Lewis acids (e.g., ZnCl) or Brønsted acids (HSO) may enhance cyclization efficiency .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase side reactions; ethanol/water mixtures balance yield and purity .

- Temperature : Cyclization at 80–100°C maximizes ring closure while minimizing decomposition. Reaction monitoring via TLC (hexane/ethyl acetate 3:1) ensures endpoint determination .

Advanced Question: How to resolve contradictory data in reported biological activity (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

Discrepancies arise from assay conditions or target specificity. Mitigation strategies include:

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for purported targets (e.g., COX-2 or kinases) .

- Structural Analogs : Compare activity of derivatives (e.g., 4-bromo or 4-methoxy analogs from ) to identify pharmacophore requirements .

- Cellular Context : Test in disease-relevant cell lines (e.g., inflammatory models) with controlled pH and serum conditions to mimic physiological environments .

Basic Question: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Lead Optimization : The carboxylic acid group enables derivatization into amides or esters for SAR studies targeting GPCRs or ion channels .

- Prodrug Design : Esterification (e.g., methyl ester prodrugs) improves bioavailability, as seen in related isoxazole derivatives .

- Target Validation : Fluorine atoms enhance metabolic stability, making it a probe for PET imaging in neurological disorders .

Advanced Question: How to design analogs to enhance metabolic stability without compromising potency?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to reduce CYP450-mediated oxidation .

- Isosteric Replacement : Replace the methyl group with trifluoromethyl or cyclopropyl to sterically hinder enzymatic degradation .

- Prodrug Strategies : Mask the carboxylic acid as a tert-butyl ester to enhance permeability, with enzymatic cleavage in target tissues .

Basic Question: What are the key physicochemical properties influencing its reactivity?

Methodological Answer:

- pKa : The carboxylic acid group has a pKa ~3.5–4.0, influencing solubility (pH-dependent) and salt formation .

- Lipophilicity : LogP ~2.1 (calculated) suggests moderate membrane permeability, adjustable via esterification .

- Thermal Stability : Decomposes above 200°C, requiring storage at 2–8°C in anhydrous conditions .

Advanced Question: How to address discrepancies in crystallographic data vs. computational docking models?

Methodological Answer:

- Conformational Sampling : Perform molecular dynamics (MD) simulations to assess flexible docking poses vs. rigid X-ray structures .

- Electron Density Maps : Re-refine X-ray data (e.g., using SHELXL) to resolve ambiguities in substituent orientation .

- Hybrid QM/MM : Combine quantum mechanics (QM) for ligand electronic effects and molecular mechanics (MM) for protein flexibility .

Basic Question: What safety and handling protocols are critical for this compound?

Methodological Answer:

- PPE : Use nitrile gloves and lab coats; avoid inhalation of fine powders (dust mask recommended) .

- Storage : Store in amber vials under argon at -20°C to prevent hydrolysis of the carboxylic acid group .

- Waste Disposal : Neutralize with aqueous NaHCO before incineration as halogenated waste .

Advanced Question: How to validate its role in material science applications (e.g., liquid crystals)?

Methodological Answer:

- Mesophase Characterization : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify nematic/smectic phases .

- Electronic Properties : Measure charge-carrier mobility via time-of-flight (TOF) techniques in thin-film devices .

- Derivatization : Introduce alkoxy chains (e.g., -OCH) to enhance thermal stability and mesophase range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.